molecular formula C18H18FN5O2 B2907724 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1004680-68-5

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2907724
CAS No.: 1004680-68-5
M. Wt: 355.373
InChI Key: QASXTEQARSAUPR-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic chemical hybrid featuring a pyrimidinone core linked to a methyl-pyrazole moiety bearing a 4-fluorophenylacetamide group. This specific molecular architecture positions it as a compound of significant interest in medicinal chemistry and drug discovery research. The scaffold is based on a dihydropyrimidinone (DHPM) core, which is widely recognized as a "privileged structure" in pharmaceutical development . Privileged structures are molecular frameworks capable of displaying high-affinity binding to multiple, structurally diverse biological receptors, making them invaluable starting points for the creation of novel therapeutic agents . Derivatives of dihydropyrimidinones have been extensively documented to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . The presence of the 4-fluorophenyl group is a common strategic modification in medicinal chemistry, often employed to influence a compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets. This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own experiments to determine the specific mechanism of action, pharmacokinetic properties, and biological activity profile of this molecule for their particular field of study, which may include hit-to-lead optimization or structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-8-15(21-16(25)9-13-4-6-14(19)7-5-13)24(23-10)18-20-12(3)11(2)17(26)22-18/h4-8H,9H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASXTEQARSAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacopeial Analogs (Pyrimidinone-Acetamide Derivatives)

Compounds listed in Pharmacopeial Forum (PF 43(1), 2017) share structural motifs with the target molecule:

  • Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
  • Compound n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
  • Compound o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
Feature Target Compound Compound m/n/o
Core Structure Pyrimidinone-pyrazole Pyrimidinone-piperidine/hexane
Substituents 4-Fluorophenyl, methyl groups 2,6-Dimethylphenoxy, diphenyl, hydroxy
Bioactivity Hypothesized enzyme inhibition Reported as protease inhibitors
Synthesis Complexity Moderate (two heterocycles) High (stereochemical control required)

Key Insight: The target compound lacks the stereochemical complexity of Pharmacopeial analogs but retains the pyrimidinone-acetamide linkage critical for binding interactions.

Pesticide Chemicals (Triazole/Pyrimidine Derivatives)

The Pesticide Chemicals Glossary (2001) includes:

  • Flumetsulam : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide.
  • Oxadixyl : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
Feature Target Compound Flumetsulam/Oxadixyl
Heterocyclic Core Pyrimidinone-pyrazole Triazolo-pyrimidine (Flumetsulam)
Functional Groups Acetamide, fluorophenyl Sulfonamide (Flumetsulam), oxazolidinone (Oxadixyl)
Application Undefined (research phase) Herbicide (Flumetsulam), Fungicide (Oxadixyl)
Toxicity Profile Not reported High environmental persistence (Flumetsulam)

Key Insight : While flumetsulam shares a pyrimidine backbone, its sulfonamide group and pesticidal use contrast with the target compound’s acetamide design, which is more aligned with pharmaceutical applications.

Pyrazolo-Pyrimidine Derivatives from Chemical Databases

Compounds such as ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS 1078161-73-5) exhibit structural parallels:

Feature Target Compound CAS 1078161-73-5
Pyrazole Substitution 3-Methyl, pyrimidinone-linked 3,5-Dimethyl, ester-functionalized
Fluorophenyl Position Acetamide-linked Directly attached to pyrazole
Bioactivity Unknown Anticandidal activity reported

Key Insight : The ester derivative’s antifungal activity suggests that the target compound’s acetamide group could be optimized for similar therapeutic targets.

Research Findings and Structural Insights

  • Crystallographic Analysis : The use of SHELXL for refining crystal structures and ORTEP-III for visualization is critical for confirming the stereochemistry and intermolecular interactions of these compounds.
  • SAR Trends: Fluorine substitution (as in the target compound and flumetsulam) enhances binding affinity to hydrophobic enzyme pockets, while pyrimidinone rings contribute to π-π stacking .
  • Synthetic Challenges: The target compound’s pyrimidinone-pyrazole fusion requires precise regiochemical control, contrasting with the simpler synthesis of oxadixyl’s oxazolidinone ring .

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